molecular formula C41H58N2O9 B1193618 SREBP-IN-DHG

SREBP-IN-DHG

Cat. No. B1193618
M. Wt: 722.92
InChI Key: FUASFBGJSXTWQE-XDJBLOQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SREBP-IN-DHG is a novel inhibitor of sterol regulatory element-binding protein (SREBP), impairing the SREBP activity by inhibiting glucose transporters and thereby activating AMP-activated protein kinase (AMPK).

Scientific Research Applications

Metabolic Reprogramming in Cancer Therapy

Targeting metabolic reprogramming has emerged as a promising therapeutic approach for cancer. Sterol regulatory element-binding protein-2 (SREBP-2) regulates genes involved in cholesterol biosynthesis and homeostasis. It activates transcription of mevalonate pathway genes, crucial in various cancers like prostate, breast, lung, and hepatocellular cancer. Drugs targeting SREBP-2 and its regulated enzymes have shown potential in preclinical and clinical cancer research (Xue et al., 2020).

Modulating Energy Metabolism

A study discovered a conjugate of docosahexaenoic acid (DHA), glucosamine, and amino acids as an inhibitor of SREBP, named molecule 1 (DHG). This molecule impairs SREBP activity by inhibiting glucose transporters, thereby activating AMP-activated protein kinase (AMPK), suggesting its role in modulating energy metabolism (Furuta et al., 2019).

Hypolipidemic Mechanisms

Danhe granule (DHG) was found to have a significant hypolipidemic effect. It affects mRNA and protein expressions of SREBP-1c, SREBP-2, and other proteins, impacting lipid metabolism processes like fatty acid biosynthesis and cholesterol uptake. This highlights DHG's potential application in treating hyperlipidemia (Chen et al., 2020).

Inhibition of SREBP in Metabolic Diseases

SREBP inhibition, as demonstrated by a small molecule called betulin, decreases cholesterol and fatty acid biosynthesis. This has shown improvement in conditions like diet-induced obesity, hyperlipidemia, insulin resistance, and atherosclerosis. Inhibition of SREBP offers a therapeutic strategy for metabolic diseases (Tang et al., 2011).

Gene Polymorphism and Metabolic Diseases

The SREBP-1c gene polymorphism has been associated with increased risk of type 2 diabetes mellitus, dyslipidemia, and insulin resistance in the Chinese population. This suggests the potential role of SREBP gene polymorphisms in metabolic diseases (Liu et al., 2008).

properties

Product Name

SREBP-IN-DHG

Molecular Formula

C41H58N2O9

Molecular Weight

722.92

IUPAC Name

Ethyl N-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl)-N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)phenylalanylglycinate

InChI

InChI=1S/C41H58N2O9/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-35(45)43(37-39(48)38(47)34(31-44)52-41(37)50)33(29-32-26-23-22-24-27-32)40(49)42-30-36(46)51-4-2/h5-6,8-9,11-12,14-15,17-18,20-24,26-27,33-34,37-39,41,44,47-48,50H,3-4,7,10,13,16,19,25,28-31H2,1-2H3,(H,42,49)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34+,37+,38+,39+,41?/m0/s1

InChI Key

FUASFBGJSXTWQE-XDJBLOQOSA-N

SMILES

O=C(OCC)CNC([C@H](CC1=CC=CC=C1)N(C(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]2C(O)O[C@H](CO)[C@@H](O)[C@@H]2O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SREBP-IN-DHG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SREBP-IN-DHG
Reactant of Route 2
SREBP-IN-DHG
Reactant of Route 3
Reactant of Route 3
SREBP-IN-DHG
Reactant of Route 4
SREBP-IN-DHG
Reactant of Route 5
Reactant of Route 5
SREBP-IN-DHG
Reactant of Route 6
SREBP-IN-DHG

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.